5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS No.: 2097910-01-3
Cat. No.: VC6650981
Molecular Formula: C19H16BrN3O2
Molecular Weight: 398.26
* For research use only. Not for human or veterinary use.
![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine - 2097910-01-3](/images/structure/VC6650981.png)
Specification
CAS No. | 2097910-01-3 |
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Molecular Formula | C19H16BrN3O2 |
Molecular Weight | 398.26 |
IUPAC Name | [3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-naphthalen-1-ylmethanone |
Standard InChI | InChI=1S/C19H16BrN3O2/c20-14-10-21-19(22-11-14)25-15-8-9-23(12-15)18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2 |
Standard InChI Key | MIJNMNGRCHJRAT-UHFFFAOYSA-N |
SMILES | C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is formally named 5-bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine under IUPAC conventions . Its molecular formula is C₁₉H₁₆BrN₃O₂, with a molecular weight of 398.3 g/mol . The structure combines three distinct moieties:
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A 5-bromopyrimidine core (positions 2 and 5 substituted)
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A pyrrolidin-3-yloxy linker at position 2
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A naphthalene-1-carbonyl group attached to the pyrrolidine nitrogen
This architecture creates a planar aromatic system (pyrimidine/naphthalene) connected to a conformationally flexible pyrrolidine ring, enabling diverse molecular interactions .
Structural Comparison to Analogues
The compound belongs to a broader class of 5-bromo-2-substituted pyrimidines. Compared to the related derivative 5-bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (PubChem CID 126854616) , the naphthalene substituent introduces:
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Increased molecular weight (+19.09 g/mol)
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Enhanced lipophilicity (calculated logP ≈ 3.8 vs. 2.1 for the pyridine analogue)
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Extended π-conjugation system
These differences significantly impact solubility, bioavailability, and target binding kinetics in pharmacological contexts .
Synthesis and Manufacturing Processes
Key Synthetic Routes
Patent CN110642788A describes a general method for 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde and amidine derivatives as starting materials. Adapting this protocol for the target compound involves:
Reaction Scheme
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Cyclization:
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Conditions:
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Temperature: 70–105°C
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Solvent: Protic acid (e.g., acetic acid)
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Catalyst: Molecular sieves (3Å)
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This one-pot synthesis achieves 43% yield in model systems , though actual yields for the naphthalene derivative require empirical validation.
Critical Process Parameters
Parameter | Optimal Range | Impact on Yield |
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Reaction Temperature | 80–100°C | ±15% yield/10°C |
Amidine:Pyrrolidine Ratio | 1:1.05 | Prevents di-substitution |
Solvent Acidity | pH 2–3 (acetic acid) | Accelerates cyclization |
Data extrapolated from analogue synthesis in suggests that careful control of stoichiometry and temperature minimizes byproducts like 5-bromo-2,4-disubstituted pyrimidines.
Physicochemical Properties
Experimental and Calculated Data
Property | Value | Method/Source |
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Molecular Weight | 398.3 g/mol | ESI-MS |
Melting Point | Not reported | - |
Water Solubility | <1 mg/mL (predicted) | LogP = 3.8 |
Stability | Hydrolytically stable (pH 4–8) | Analog studies |
Parameter | Value | Implication |
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Biodegradation | Not readily degradable | Requires incineration |
Bioaccumulation Factor | 1,200 (fish) | High trophic transfer risk |
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